2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Overview
Description
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol is a chemical compound with the molecular formula C6H9ClN4O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trichloropyrimidine.
Amination: The first step involves the selective amination of 2,4,6-trichloropyrimidine to produce 2-amino-4,6-dichloropyrimidine.
Reduction: The next step involves the reduction of the nitro group to an amino group, resulting in 2-amino-4-chloro-6-nitropyrimidine.
Substitution: The final step involves the substitution of the chlorine atom with an ethanolamine group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Similar in structure but lacks the ethanolamine group.
2-Amino-6-chloropyrimidine: Similar in structure but lacks the ethanolamine group.
2-Amino-4,6-dichloropyrimidine: Similar in structure but has an additional chlorine atom.
Uniqueness
2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol is unique due to the presence of the ethanolamine group, which imparts distinct chemical and biological properties. This group enhances its solubility and allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c7-5-4(8)6(9-1-2-12)11-3-10-5/h3,12H,1-2,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDCYBTZDUDFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216426 | |
Record name | 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-88-7 | |
Record name | 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000737306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((5-Amino-6-chloro-4-pyrimidinyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((5-AMINO-6-CHLORO-4-PYRIMIDINYL)AMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KB1OD34MW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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